molecular formula C11H16BrNO B13887769 3-Bromo-4-butoxy-benzylamine

3-Bromo-4-butoxy-benzylamine

Cat. No.: B13887769
M. Wt: 258.15 g/mol
InChI Key: FSJPXILYOMBJHA-UHFFFAOYSA-N
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Description

3-Bromo-4-butoxy-benzylamine is an organic compound that belongs to the class of benzylamines It is characterized by a benzene ring substituted with a bromine atom at the third position, a butoxy group at the fourth position, and an amine group attached to the benzyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-butoxy-benzylamine can be achieved through a multi-step process. One common method involves the bromination of 4-butoxybenzylamine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (DCM). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-butoxy-benzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiols, or other substituted benzylamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

3-Bromo-4-butoxy-benzylamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological pathways.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 3-Bromo-4-butoxy-benzylamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The butoxy group can enhance lipophilicity, aiding in membrane permeability, while the amine group can form hydrogen bonds or ionic interactions with biological targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxy-benzylamine: Similar structure but with a methoxy group instead of a butoxy group.

    4-Butoxybenzylamine: Lacks the bromine substitution.

    3-Bromo-benzylamine: Lacks the butoxy substitution.

Uniqueness

3-Bromo-4-butoxy-benzylamine is unique due to the combination of the bromine and butoxy groups, which confer distinct chemical properties. The butoxy group increases hydrophobicity, while the bromine atom provides a site for further functionalization through substitution or coupling reactions. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

(3-bromo-4-butoxyphenyl)methanamine

InChI

InChI=1S/C11H16BrNO/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7H,2-3,6,8,13H2,1H3

InChI Key

FSJPXILYOMBJHA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN)Br

Origin of Product

United States

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